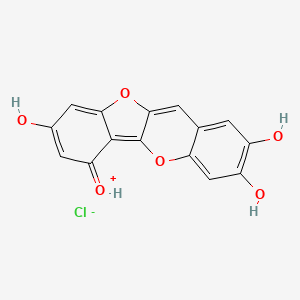
Riccionidin a chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Riccionidin A chloride is a naturally occurring anthocyanin-like compound found in liverworts, specifically in the species Marchantia polymorpha
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Riccionidin A chloride typically involves the condensation of suitable aldehydes and ketones. One reported method involves dissolving the aldehyde and ketone in acetic acid saturated with hydrochloric acid gas at 100°C, which initially forms the trans-chalcone. This intermediate then undergoes further reactions to yield this compound .
Industrial Production Methods: advancements in biotechnological methods, such as genetic engineering of liverworts, could potentially facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Riccionidin A chloride undergoes various chemical reactions, including:
Proton Transfer: This reaction involves the transfer of protons, affecting the compound’s charge and structure.
Hydration: Addition of water molecules to the compound.
Tautomerization: The compound can exist in multiple tautomeric forms, interconverting under different conditions.
Cis-Trans Isomerization: The compound can switch between cis and trans forms.
Common Reagents and Conditions:
Proton Transfer: Typically occurs in acidic or basic conditions.
Hydration: Requires the presence of water or aqueous solutions.
Tautomerization and Isomerization: Can be influenced by changes in pH, temperature, and light exposure.
Major Products: The major products formed from these reactions include various tautomeric and isomeric forms of this compound, each with distinct chemical properties .
Applications De Recherche Scientifique
Riccionidin A chloride has several scientific research applications:
Chemistry: Used as a model compound to study the kinetics and thermodynamics of anthocyanin-like pigments.
Biology: Investigated for its role in plant pigmentation and stress responses.
Industry: Could be used in the production of natural dyes and pigments for various industrial applications
Mécanisme D'action
The mechanism of action of Riccionidin A chloride involves its interaction with various molecular targets and pathways. It primarily acts as a pigment, absorbing light and undergoing structural changes that result in color variations. These changes are influenced by external stimuli such as pH, light, and temperature .
Comparaison Avec Des Composés Similaires
Anthocyanins: Found in angiosperms, these pigments have similar color properties but different biosynthetic pathways.
3-Deoxyanthocyanidins: Found in mosses and ferns, these compounds share structural similarities with Riccionidin A chloride but differ in their stability and reactivity.
Auronidins: A broader class of compounds to which this compound belongs, characterized by their unique biosynthesis and color properties
Uniqueness: this compound is unique due to its extremely slow interconversion rate between flavylium cation and trans-chalcone compared to other similar compounds. This slow rate results in distinct stability and color properties, making it a valuable compound for studying pigment chemistry .
Propriétés
Formule moléculaire |
C15H9ClO6 |
|---|---|
Poids moléculaire |
320.68 g/mol |
Nom IUPAC |
(2,3,8-trihydroxy-[1]benzofuro[3,2-b]chromen-6-ylidene)oxidanium;chloride |
InChI |
InChI=1S/C15H8O6.ClH/c16-7-3-10(19)14-12(4-7)20-13-2-6-1-8(17)9(18)5-11(6)21-15(13)14;/h1-5,16-18H;1H |
Clé InChI |
CCNBMJFKLKNGLM-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C3C(=C4C(=CC(=CC4=[OH+])O)O3)OC2=CC(=C1O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
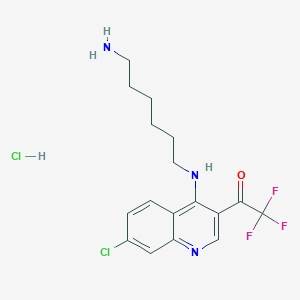
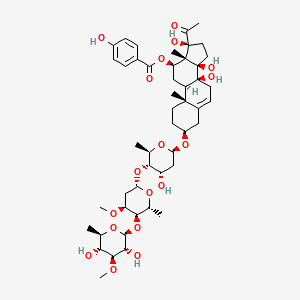
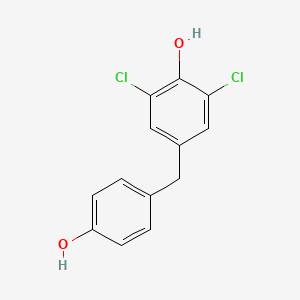
![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)
![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)

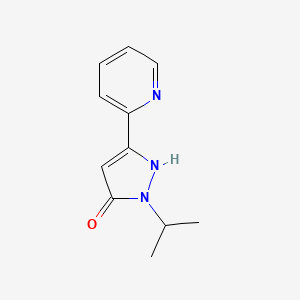
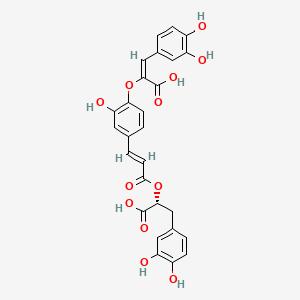
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)
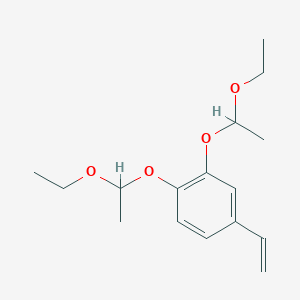
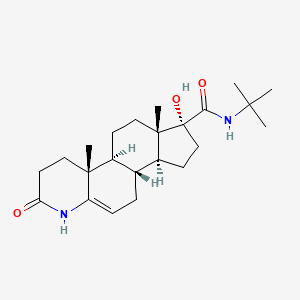
![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
